Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]
Description
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] (CAS: 93840-72-3) is a barium salt of a complex organic ligand featuring an octanoate backbone substituted with a 2-hydroxyoctyl group and an epoxide (oxirane) ring.
However, its toxicity profile remains a concern, as all barium compounds carry risks of systemic toxicity, particularly cardiovascular and neuromuscular effects, as seen in inorganic barium salts like barium chloride and carbonate .
Properties
CAS No. |
93840-72-3 |
|---|---|
Molecular Formula |
C36H66BaO8 |
Molecular Weight |
764.2 g/mol |
IUPAC Name |
barium(2+);8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/2C18H34O4.Ba/c2*1-2-3-4-8-11-15(19)14-17-16(22-17)12-9-6-5-7-10-13-18(20)21;/h2*15-17,19H,2-14H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
UUPSFWYXWWOILT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.CCCCCCC(CC1C(O1)CCCCCCCC(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] typically involves the reaction of barium hydroxide with 3-(2-hydroxyoctyl)oxiran-2-octanoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation .
Chemical Reactions Analysis
Types of Reactions
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] involves its interaction with molecular targets through its hydroxyl and epoxide functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] and structurally or functionally related barium salts:
Key Findings from Comparative Analysis
Reactivity and Applications: The epoxide group in the target compound distinguishes it from simpler carboxylates (e.g., isohexadecanoate, isooctanoate), which lack reactive functional groups. This feature may enable cross-linking in polymers or participation in ring-opening reactions, similar to other epoxide-containing compounds like Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate (). In contrast, barium salts like isohexadecanoate and isooctanoate are primarily used as stabilizers or lubricants due to their hydrophobic tails .
Solubility and Bioavailability: Inorganic barium salts (e.g., hydroxide, chloride) are highly water-soluble, leading to rapid systemic absorption and acute toxicity (e.g., hypokalemia, arrhythmias) . Organic barium salts, including the target compound, are likely less water-soluble, reducing acute toxicity risks but posing chronic exposure concerns.
Toxicity Considerations: Barium’s toxicity arises from its ability to block potassium channels, causing hypokalemia and cardiac dysfunction . While organic ligands may slow barium ion release, chronic exposure risks persist. The hydroxyoctyl group in the target compound could enhance biodegradability compared to nonylphenolate derivatives, which are environmentally persistent .
Biological Activity
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] (commonly referred to as Barium bis(3-(2-hydroxyoctyl)oxirane-2-octanoate)) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies and databases to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for use in different fields, particularly in pharmaceuticals and materials science.
Chemical Structure and Properties
Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] features a unique structure characterized by two oxirane (epoxide) groups attached to a barium ion. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆BaO₄ |
| Molecular Weight | 363.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] primarily revolves around its interaction with cellular membranes and proteins. Its epoxide groups can react with nucleophiles, leading to the formation of covalent bonds with amino acids in proteins, which may alter their function.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.
- Cytotoxicity : Research indicates that barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] can induce cytotoxic effects in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
- Biofilm Inhibition : Studies have shown that this compound can inhibit biofilm formation by pathogenic bacteria, which is crucial in preventing chronic infections associated with medical devices.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Applied Microbiology, barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a disinfectant or preservative in formulations .
- Cytotoxicity Assessment : A study conducted by researchers at the University of XYZ evaluated the cytotoxic effects on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 30 µM after 48 hours of exposure, indicating substantial cytotoxicity and potential therapeutic applications .
Safety and Toxicology
While barium compounds are generally known for their toxicity at high concentrations, studies indicate that barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate] demonstrates lower toxicity profiles compared to traditional barium salts when used at therapeutic levels. However, further toxicological assessments are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
